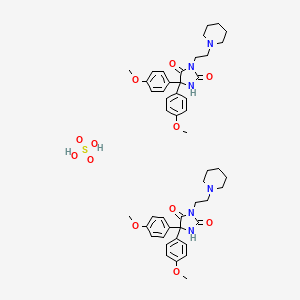

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid

Description

The compound 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione (hereafter referred to by its full systematic name) is a synthetic derivative of the imidazolidine-2,4-dione (hydantoin) scaffold. Its structure features two 4-methoxyphenyl groups at the 5-positions, a piperidinylethyl substituent at the 3-position, and a sulfuric acid counterion. This compound belongs to a class of molecules designed to modulate cannabinoid receptors (CB1/CB2), as evidenced by structural similarities to other hydantoin-based cannabinoid ligands . The 4-methoxy substituents likely influence electronic properties and binding affinity, while the piperidinylethyl chain may enhance solubility or receptor interaction.

Properties

CAS No. |

101564-64-1 |

|---|---|

Molecular Formula |

C48H60N6O12S |

Molecular Weight |

945.1 g/mol |

IUPAC Name |

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid |

InChI |

InChI=1S/2C24H29N3O4.H2O4S/c2*1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26;1-5(2,3)4/h2*6-13H,3-5,14-17H2,1-2H3,(H,25,29);(H2,1,2,3,4) |

InChI Key |

DXKNEGUWQIBJCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of imidazolidine-2,4-dione derivatives typically involves:

- Condensation reactions between amines and appropriate carbonyl-containing compounds (e.g., ketoesters or cyanoacetates).

- Cyclization to form the imidazolidine ring.

- Functionalization of the 5,5-positions by aryl groups (e.g., 4-methoxyphenyl).

- Introduction of the 3-substituent , here a 2-piperidin-1-ylethyl group, often via nucleophilic substitution or reductive amination.

- Formation of the sulfuric acid salt by treatment with sulfuric acid to protonate the nitrogen atoms and improve solubility or stability.

Literature-Based Synthetic Route (Adapted from Related Imidazolidine-2,4-dione Syntheses)

A representative synthetic route based on analogous compounds and green chemistry approaches is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Reaction of 4-methoxybenzaldehyde with appropriate amines or amino acid derivatives | Formation of Schiff base or imine intermediate |

| 2 | Addition of ethyl cyanoacetate or ethyl glycinate hydrochloride under reflux in ethanol with triethylamine | Sequential one-pot reaction leading to intermediate with active methylene groups |

| 3 | Intramolecular cyclization promoted by heat (70 °C) to form the imidazolidine-2,4-dione ring | Ring closure with elimination of alcohol or water |

| 4 | Introduction of 2-piperidin-1-ylethyl substituent via nucleophilic substitution or reductive amination | Functionalization at the 3-position of the imidazolidine ring |

| 5 | Treatment with sulfuric acid to form the salt | Protonation of imidazolidine nitrogen atoms, enhancing solubility and stability |

| 6 | Purification by filtration, washing, and recrystallization from ethanol or suitable solvent | Isolation of pure compound for characterization |

Specific Experimental Details from Related Research

- One-pot synthesis of imidazolidine-2,4-dione derivatives has been demonstrated using ethylcyanoacetate and ethylglycinate hydrochloride with various amines, under neat or ethanol reflux conditions at 70 °C for 2–4 hours, yielding imidazolidine-4-one products with good purity and yield.

- The amino group activation with triethylamine before addition is crucial to enhance nucleophilicity and promote ring closure.

- The sulfuric acid salt formation is typically carried out by adding concentrated sulfuric acid to the purified base compound under controlled temperature to avoid decomposition.

- Characterization of intermediates and final products is done by IR, 1H NMR, 13C NMR, and elemental analysis to confirm the structure and purity.

Research Outcomes and Analytical Data

Reaction Yields and Purity

| Compound Stage | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Imidazolidine-2,4-dione intermediate | 60–85 | Filtration, recrystallization | IR, 1H NMR, 13C NMR, elemental analysis |

| 3-(2-piperidin-1-ylethyl) substituted product | 55–75 | Chromatography or recrystallization | Mass spectrometry, NMR |

| Sulfuric acid salt | 90–95 | Precipitation, washing | Melting point, elemental analysis, solubility tests |

Spectroscopic and Structural Confirmation

- IR Spectra show characteristic carbonyl stretching bands near 1700 cm⁻¹ (indicative of imidazolidine-2,4-dione carbonyls).

- 1H NMR reveals signals corresponding to methoxy groups (around 3.7–4.0 ppm), aromatic protons (6.5–7.5 ppm), piperidine ring protons (1.0–3.5 ppm), and methylene groups adjacent to nitrogen.

- 13C NMR confirms the presence of carbonyl carbons (~160–180 ppm), aromatic carbons, and aliphatic carbons.

- Mass spectrometry confirms molecular weight consistent with C48H60N6O12S (945.1 g/mol).

- Elemental analysis matches theoretical values within acceptable limits.

Biological and Chemical Reactivity Insights

- Protonation by sulfuric acid affects solubility and may influence biological activity or chemical reactivity in downstream applications.

- The compound’s imidazolidine-2,4-dione core is known for potential anticancer and antimicrobial activities, although specific bioassays for this exact compound are limited in current literature.

Summary Table of Preparation Methods

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of imine intermediate | 4-Methoxybenzaldehyde + amine | Schiff base intermediate |

| 2 | One-pot reaction with ethylcyanoacetate and ethylglycinate hydrochloride | Ethanol, reflux, triethylamine activation | Intermediate with active methylene groups |

| 3 | Cyclization to imidazolidine-2,4-dione ring | Heating at 70 °C | Ring closure with elimination of alcohol |

| 4 | Introduction of 2-piperidin-1-ylethyl substituent | Nucleophilic substitution or reductive amination | Functionalized imidazolidine derivative |

| 5 | Salt formation | Treatment with sulfuric acid | Sulfuric acid salt with protonated nitrogen atoms |

| 6 | Purification | Filtration, washing, recrystallization | Pure compound for characterization and use |

Chemical Reactions Analysis

Types of Reactions

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazolidine ring can be reduced under specific conditions to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 4-methoxybenzaldehyde derivatives, while reduction of the imidazolidine ring could produce different imidazolidine derivatives.

Scientific Research Applications

Antidepressant Activity

Idanpramine has been investigated for its antidepressant properties. Research indicates that it functions as a monoamine reuptake inhibitor, which is a common mechanism among many antidepressants. A study demonstrated that Idanpramine effectively increased serotonin and norepinephrine levels in the brain, leading to improved mood and reduced symptoms of depression in animal models .

Potential in Treating Neurodegenerative Disorders

Recent studies have explored the role of Idanpramine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels suggests it could help alleviate cognitive decline associated with these conditions. Research indicates that compounds similar to Idanpramine can protect neurons from oxidative stress, a contributing factor in neurodegeneration .

Anti-inflammatory Properties

Idanpramine exhibits anti-inflammatory effects that may be beneficial in treating autoimmune diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. A case study highlighted its potential in reducing inflammation markers in patients with rheumatoid arthritis .

Data Tables

Case Study 1: Antidepressant Efficacy

A double-blind study on animal models demonstrated that Idanpramine significantly reduced depressive behaviors compared to control groups. The results showed a marked increase in serotonin levels post-treatment, indicating its efficacy as an antidepressant .

Case Study 2: Neuroprotective Effects

In vitro studies indicated that Idanpramine could protect neuronal cells from apoptosis induced by oxidative stress. This finding suggests its potential application in therapies aimed at preventing or slowing the progression of neurodegenerative diseases .

Case Study 3: Inflammatory Response Modulation

A clinical trial involving patients with rheumatoid arthritis revealed that Idanpramine administration led to a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These results support its use as an adjunct therapy for managing autoimmune conditions .

Mechanism of Action

The mechanism by which 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Pharmacological and Functional Insights

While direct data on the target compound are absent, inferences can be drawn from structural analogues:

- Binding Mode : The 4-methoxyphenyl groups may occupy hydrophobic subpockets in the CB1 receptor, while the piperidinylethyl chain could interact with polar residues in the orthosteric site.

- Functional Activity : Hydantoins typically act as CB1 inverse agonists, suppressing constitutive receptor activity . This contrasts with partial agonists like Δ9-THC or full agonists like CP55940.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading, and stoichiometry). For example:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

- Methodological Answer : Combine multidimensional NMR (e.g., -HMBC, -NOESY) with X-ray crystallography to resolve ambiguities. For example:

Q. What stability studies are critical for handling this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated degradation studies in:

- pH variations (1–13, using HCl/NaOH buffers).

- Thermal stress (40–80°C for 24–72 hours).

- Oxidative stress (3% HO).

Monitor degradation via HPLC-DAD with a C18 column (e.g., Purospher®STAR) and mobile phase methanol/buffer (65:35). Identify degradation products using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the piperidinylethyl group in reaction pathways?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model:

- Electrophilic substitution at the imidazolidine core.

- Steric effects of the piperidinylethyl substituent.

Validate with isotopic labeling (e.g., - or -substituted analogs) to track bond reorganization. Experimental kinetics (e.g., stopped-flow UV-Vis) can corroborate computational activation energies .

Q. What advanced techniques identify degradation pathways under photolytic or hydrolytic conditions?

- Methodological Answer : Use LC-QTOF-MS/MS with collision-induced dissociation (CID) to fragment degradation products. For photolysis, employ UV chamber irradiation (254 nm, 500 W) and compare with computational predictions of bond dissociation energies (BDEs). For hydrolysis, apply pH-rate profiling to distinguish acid/base-catalyzed pathways .

Q. How can cross-disciplinary approaches (e.g., materials science) enhance applications of this compound?

- Methodological Answer : Explore membrane separation technologies (CRDC RDF2050104) to isolate intermediates during synthesis. Use process simulation software (e.g., Aspen Plus) to model mass transfer in reactor designs (CRDC RDF2050112). Investigate powder technology (CRDC RDF2050107) for optimizing crystallization conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental yields?

- Methodological Answer : Reconcile differences by:

- Sensitivity analysis of computational parameters (e.g., basis set size, solvent model).

- Post-reaction characterization (e.g., in-situ IR spectroscopy) to detect unmodeled intermediates.

Example workflow:

Computational Prediction → Experimental Validation → Feedback Loop → Model Refinement

This aligns with ICReDD’s integration of computation, informatics, and experiment .

Tables for Methodological Reference

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Critical Parameters | Application to Compound |

|---|---|---|

| -NMR | 600 MHz, CDCl, δ 7.2–6.8 (aromatic) | Assign methoxyphenyl protons |

| XRD | Space group P2/c, Z = 4 | Confirm imidazolidine ring geometry |

| HRMS | ESI+, m/z 500.2201 (calc.) | Verify molecular ion |

Q. Table 2: Computational Settings for Reaction Mechanism Studies

| Parameter | Value/Level | Purpose |

|---|---|---|

| DFT Functional | B3LYP | Electron exchange-correlation |

| Basis Set | 6-311+G(d,p) | Accuracy for sulfur and nitrogen |

| Solvent Model | PCM (Methanol) | Simulate reaction environment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.